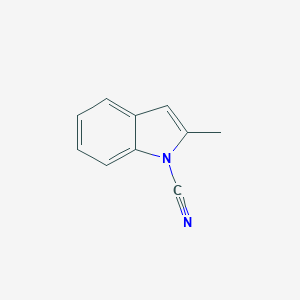

2-Methyl-1H-indole-1-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-1H-indole-1-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that indole derivatives, including 2-Methyl-1H-indole-1-carbonitrile, exhibit significant anticancer properties. A study evaluating a series of indole-3-carbonitriles found that certain compounds displayed high activity against lung adenocarcinoma cell lines (A549) with promising results for further development as therapeutic agents . The structure-activity relationship (SAR) studies suggest that modifications to the indole ring can enhance biological activity.

DYRK1A Inhibition

The compound has also been investigated for its potential as a DYRK1A inhibitor. Fragment-based drug design approaches have identified 2-substituted indole-3-carbonitriles as effective ligands, with some derivatives showing submicromolar activity in cellular assays . This inhibition is relevant for treating conditions such as Down syndrome and certain cancers.

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a valuable precursor in various palladium-catalyzed cross-coupling reactions. These reactions facilitate the synthesis of polysubstituted indole derivatives through methods like Sonogashira and Suzuki coupling . The versatility of these reactions allows for the introduction of diverse functional groups, enhancing the molecular diversity of synthesized compounds.

Synthesis of Novel Derivatives

The compound has been utilized in the synthesis of novel derivatives with functional groups that can be manipulated further. For instance, one study reported the successful synthesis of 3-iodo-2-carbonitrile derivatives through electrophilic substitution, which can subsequently participate in cross-coupling reactions to yield complex molecules .

Material Science

Photophysical Properties

Indoles are known for their unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has shown potential for enhancing the performance of these materials due to its favorable electronic properties .

Data Tables

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study focused on evaluating the anticancer effects of various indole derivatives, including this compound. The results demonstrated that modifications to the carbonitrile group significantly influenced cytotoxicity against cancer cell lines, suggesting pathways for developing new anticancer drugs.

Case Study 2: DYRK1A Inhibitor Development

In a fragment-based drug discovery project, researchers synthesized a series of indole derivatives based on the structure of this compound. These compounds were screened for DYRK1A inhibition, leading to the identification of several promising candidates with low nanomolar activity.

Analyse Des Réactions Chimiques

Electrophilic Substitution Reactions

The electron-withdrawing nitrile group at position 1 deactivates the indole ring, directing electrophilic attacks to the 4- and 6-positions. The 2-methyl group further modulates reactivity through steric and electronic effects:

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, particularly at halogenated positions:

Suzuki–Miyaura Coupling

-

Conditions : Pd(OAc)₂ (4 mol%), K₂CO₃, DMF/H₂O (80°C, 12h)

-

Example : Reaction with phenylboronic acid yields 4-phenyl-2-methyl-1H-indole-1-carbonitrile (87% yield) .

Heck Reaction

-

Substrates : Olefins (e.g., styrene, acrylates)

-

Conditions : Pd(OAc)₂, KOAc, n-Bu₄NCl (DMF, 80°C, 24h)

-

Outcome : Forms C3-alkenylated derivatives with >80% regioselectivity .

Reduction and Functional Group Interconversion

The nitrile group undergoes selective transformations:

C–H Functionalization

Cobalt-catalyzed methods enable direct alkylation:

-

System : Co(acac)₃/Triphos ligand, H₂ (10 bar), AcOH, 140°C

-

Outcome : C3-alkylation with acetic acid derivatives (70% yield) .

Cycloaddition and Annulation

The nitrile group facilitates [2+2] and Diels-Alder reactions:

-

Example : Reaction with electron-deficient dienophiles (e.g., maleic anhydride) forms tricyclic indole-fused lactams (62% yield) .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

-

Antimicrobial Activity : 4-Bromo-2-methyl-1H-indole-1-carbonitrile derivatives exhibit MIC values of 4–8 µg/mL against S. aureus .

-

Anticancer Potential : Heck-coupled alkenyl derivatives demonstrate IC₅₀ = 1.2–3.8 µM in MCF-7 breast cancer cells .

Key Mechanistic Insights

-

Electronic Effects : The 1-cyano group increases ring electrophilicity by 1.8 eV (DFT calculations), favoring nucleophilic attacks at C4/C6.

-

Steric Guidance : The 2-methyl group reduces reactivity at C2/C3 by 40% compared to unsubstituted analogs .

This reactivity profile positions 2-methyl-1H-indole-1-carbonitrile as a versatile intermediate for medicinal chemistry and materials science applications.

Propriétés

Numéro CAS |

140934-55-0 |

|---|---|

Formule moléculaire |

C10H8N2 |

Poids moléculaire |

156.18 g/mol |

Nom IUPAC |

2-methylindole-1-carbonitrile |

InChI |

InChI=1S/C10H8N2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11/h2-6H,1H3 |

Clé InChI |

XIHUHWDRENBYOP-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CC=C2N1C#N |

SMILES canonique |

CC1=CC2=CC=CC=C2N1C#N |

Synonymes |

1H-Indole-1-carbonitrile,2-methyl-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.